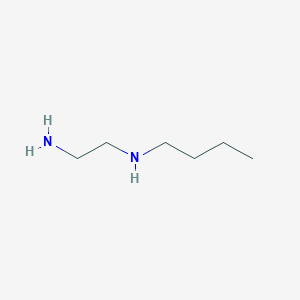

n-Butylethylenediamine

描述

Significance within Organic and Coordination Chemistry

In the realm of organic chemistry, diamines are crucial intermediates. N-alkylation of amines is a fundamental reaction for synthesizing numerous bioactive compounds and materials. researchgate.net Asymmetrically substituted ethylenediamines are of particular interest, and methods for their synthesis, such as the nucleophilic ring-opening of 2-oxazolines with amines, have been developed. google.com While specific catalytic applications for n-Butylethylenediamine are not extensively documented in the provided results, analogous compounds like N,N'-di-tert-butylethylenediamine are utilized as intermediates in the pharmaceutical industry and as catalysts in polymer synthesis. fishersci.comresearchgate.net The presence of both a primary and a secondary amine allows for selective functionalization, making this compound a potentially versatile precursor for more complex molecules.

The most significant role of this compound highlighted in current research is in coordination chemistry, where it functions as a chelating amine ligand. sigmaaldrich.comsigmaaldrich.com Its ability to form stable complexes with metal ions is a key feature. A notable application is its use as a ligand in the synthesis of a one-dimensional copper-azido molecular tape, with the formula [Cu2(N-Buen)(N3)4]n. sigmaaldrich.comsigmaaldrich.com In this complex, the "N-Buen" designation specifically refers to this compound. The bifunctional nature of the ligand, with two nitrogen atoms that can donate lone pairs of electrons, allows it to bind to a metal center, forming a chelate ring which enhances the stability of the resulting complex. atamankimya.com This is a characteristic shared with its parent compound, ethylenediamine (B42938), which is a well-known bidentate chelating ligand in coordination chemistry. atamankimya.com

Historical Trajectory and Current Research Landscape of this compound and Analogous Diamines

The study of diamines has a rich history, with ethylenediamine being a foundational molecule. It was first prepared in 1935 and has since become a widely used building block in chemical synthesis, with production reaching approximately 500,000 tonnes in 1998. wikipedia.orgwikipedia.org Historically, ethylenediamine and its derivatives have been pivotal in the development of coordination chemistry and in the synthesis of important industrial chemicals. wikipedia.orgbionity.com A prominent example is the synthesis of Ethylenediaminetetraacetic acid (EDTA) from ethylenediamine, a chelating agent of immense industrial importance for sequestering metal ions. wikipedia.orgwikipedia.org

The research landscape for diamines has evolved from simple, symmetrical molecules to more complex, functionalized derivatives. Asymmetrically substituted diamines like this compound represent a more recent area of focus. Research into analogous compounds provides context for the potential of this compound. For instance, N,N'-di-tert-butylethylenediamine, a symmetrically substituted but bulkier analogue, is used as a primary and secondary intermediate in pharmaceuticals. fishersci.com Chiral diamines are also of great importance, serving as ligands in asymmetric catalysis to produce enantiomerically pure products. mdpi.com

Current research continues to explore new applications for diamines. This includes their use in the synthesis of polymers, such as polyamides and polyurethanes, and as raw materials for agrochemicals and pharmaceutical intermediates. bionity.comatamanchemicals.com There is also a growing interest in developing sustainable methods for diamine synthesis, including biocatalysis and metabolic engineering, to produce bio-based diamines for applications like "green" polymers. The ongoing exploration of N-alkylated and asymmetrically substituted diamines suggests a promising future for compounds like this compound in the development of new catalysts, functional materials, and biologically active molecules.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N'-butylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-2-3-5-8-6-4-7/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPGBRPWDZFIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334109 | |

| Record name | n-Butylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19522-69-1 | |

| Record name | N1-Butyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19522-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Butylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Strategies for N Butylethylenediamine

Established Synthetic Pathways for Mono-N-substituted Ethylenediamines

Traditional methods for preparing mono-N-substituted ethylenediamines, including n-butylethylenediamine, have been well-documented. These pathways, while foundational, often face challenges related to selectivity and the formation of byproducts.

The direct alkylation of ethylenediamine (B42938) with an alkyl halide, such as butyl bromide or butyl chloride, represents a conventional approach for synthesizing this compound. google.comfishersci.co.uk This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the primary amine group of ethylenediamine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

A significant challenge in this method is controlling the degree of alkylation. Since the product, this compound, is itself a nucleophile, it can react further with the alkyl halide to form di-substituted products (N,N'-dibutylethylenediamine) and even tri- or tetra-alkylated species. To favor mono-substitution, reaction conditions must be carefully controlled. This often involves using a large excess of ethylenediamine relative to the alkyl halide, which ensures the halide is more likely to encounter an unreacted ethylenediamine molecule. fishersci.co.uk Another strategy involves adjusting the stoichiometry; for instance, using a molar ratio of 1:1.2 (ethylenediamine to alkyl halide) under reflux in ethanol (B145695) has been reported to yield mono-alkylated intermediates. The reaction is typically conducted in the presence of a base to neutralize the hydrogen halide formed during the reaction. fishersci.co.uk

Reductive amination offers a more selective alternative to direct alkylation for preparing primary and secondary amines, effectively minimizing the issue of over-alkylation. masterorganicchemistry.com The synthesis of this compound via this route involves a two-step process, which can often be performed in a single reaction vessel ("one-pot"). organicchemistrytutor.com

The process begins with the reaction of ethylenediamine with butyraldehyde. The primary amine group of ethylenediamine condenses with the carbonyl group of the aldehyde to form an imine (or Schiff base) intermediate, with the elimination of a water molecule. masterorganicchemistry.comorganicchemistrytutor.com In the second step, the resulting C=N double bond of the imine is selectively reduced to a C-N single bond to yield the final this compound product.

A variety of reducing agents can be employed for the reduction step. Sodium cyanoborohydride (NaBH₃CN) is particularly effective as it is mild enough to not reduce the starting aldehyde but is capable of reducing the protonated imine (iminium ion) as it forms. masterorganicchemistry.comorganicchemistrytutor.com Other reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or catalytic hydrogenation can also be used. masterorganicchemistry.comgoogle.com This method's key advantage is that the secondary amine product is less likely to react further under these conditions, leading to higher selectivity for the mono-butylated product compared to direct alkylation. masterorganicchemistry.com

Modern synthetic chemistry has pursued more efficient, selective, and environmentally benign methods for amine alkylation. One such advanced protocol for synthesizing this compound is the catalytic N-alkylation of ethylenediamine directly with an alcohol, such as 1-butanol (B46404). A study demonstrated the use of a copper-nickel mixed oxide catalyst (CuO-NiO/γ-Al₂O₃) in a fixed-bed reactor for this transformation. researchgate.net This heterogeneous catalytic system facilitates the N-alkylation of ethylenediamine with various primary and secondary alcohols. For the reaction with 1-butanol at 160°C, a high yield of 85.2% for mono-N-alkylation was achieved, with minimal formation of di- and poly-alkylated byproducts. researchgate.net

Comparative Analysis of Synthesis Efficiency and Selectivity across Diamine Analogues

The efficiency and selectivity of synthetic methods for producing mono-N-substituted ethylenediamines vary significantly. Direct alkylation is straightforward but often suffers from poor selectivity, leading to a mixture of products that require difficult separation. Reductive amination provides much better control and higher selectivity for the desired mono-alkylated product. masterorganicchemistry.com Advanced catalytic methods, particularly N-alkylation with alcohols, offer high yields and excellent selectivity under continuous flow conditions, representing a greener and more efficient industrial approach. researchgate.net

The table below presents a comparative analysis of different synthetic methodologies for mono-N-alkylation of ethylenediamine.

| Synthetic Method | Key Reagents | Reported Yield/Purity (Mono-Product) | Selectivity Issues | Advantages & Conditions |

|---|---|---|---|---|

| Direct Alkylation | Ethylenediamine, Butyl Halide, Base | ~65% purity (intermediate) | High potential for di- and poly-alkylation. | Simple, one-step reaction. Requires careful control of stoichiometry (e.g., excess diamine). fishersci.co.uk |

| Reductive Amination | Ethylenediamine, Butyraldehyde, Reducing Agent (e.g., NaBH₃CN) | Generally high yields and selectivity. | Minimal over-alkylation compared to direct alkylation. masterorganicchemistry.com | Good control, often a one-pot reaction, milder conditions. masterorganicchemistry.comorganicchemistrytutor.com |

| Catalytic N-Alkylation with Alcohol | Ethylenediamine, 1-Butanol, Heterogeneous Catalyst (CuO-NiO/γ-Al₂O₃) | 85.2% yield researchgate.net | Excellent selectivity for mono-alkylation. researchgate.net | High yield, high selectivity, uses readily available alcohols, suitable for continuous flow processes. researchgate.net |

| From 2-Oxazolidone | Amine, 2-Oxazolidone | ~78% overall yield asianpubs.org | Good selectivity. | Good yield but starting material can be expensive. asianpubs.org |

A study on the catalytic N-alkylation of ethylenediamine with various alcohols highlights the influence of the alkyl chain on reaction efficiency, as detailed in the following table based on data from reactions using a CuO-NiO/γ-Al₂O₃ catalyst. researchgate.net

| Alcohol Reactant | Product | Yield of Mono-N-Alkylated Product (%) | Yield of Di-N-Alkylated Product (%) | Reaction Temperature (°C) |

|---|---|---|---|---|

| Methanol (B129727) | N-Methylethylenediamine | 80.2 | 4.7 | 160 |

| Ethanol | N-Ethylethylenediamine | 82.3 | 5.1 | 160 |

| Propan-1-ol | N-Propylethylenediamine | 83.7 | 3.8 | 160 |

| Butan-1-ol | This compound | 85.2 | 3.5 | 160 |

| Propan-2-ol | N-Isopropylethylenediamine | 82.8 | 3.6 | 160 |

Coordination Chemistry of N Butylethylenediamine As a Chelating Ligand

Fundamental Principles of n-Butylethylenediamine-Metal Complex Formation

This compound functions as a classic chelating ligand, donating the lone pair of electrons from its two nitrogen atoms to a central metal ion. This simultaneous donation from two points of attachment results in the formation of a stable chelate ring, an entropically favored process known as the chelate effect. The presence of the N-butyl substituent introduces steric hindrance that can influence the geometry and nuclearity of the resulting metal complex. This steric bulk can prevent the formation of highly coordinated species and, in some cases, direct the assembly towards specific polymeric or dimeric structures, depending on the metal ion and the presence of other coordinating anions.

The formation of these complexes involves the displacement of solvent molecules from the metal's coordination sphere by the stronger donating amine groups of the N-buen ligand. The stability of the resulting complex is governed by several factors, including the nature of the metal ion (its size, charge, and electron configuration), the basicity of the nitrogen atoms in the ligand, and the steric constraints imposed by the butyl group.

Synthesis and Structural Elucidation of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound is typically achieved by reacting a metal salt with the ligand in a suitable solvent, such as methanol (B129727) or ethanol (B145695). The resulting complexes can be isolated as crystalline solids and their structures determined by single-crystal X-ray diffraction.

Mononuclear complexes of cobalt(II), copper(II), nickel(II), and zinc(II) with this compound have been synthesized and characterized. researchgate.net In many of these complexes, the metal ion is coordinated by two N-buen ligands and two anionic ligands, resulting in a distorted octahedral geometry. For instance, in complexes with the general formula [M(N-buen)2(anion)2], the two N-buen ligands act as bidentate chelators, occupying four coordination sites, while the anions complete the coordination sphere.

The specific geometry and bond parameters of these complexes can vary depending on the metal ion and the counter-anion. For example, the steric hindrance from the butyl groups on the N-buen ligands can influence the arrangement of the ligands around the metal center.

Table 1: Selected Bond Parameters for Mononuclear Metal(II) Complexes with this compound and Related Ligands

| Compound | Metal-Nitrogen (diamine) Bond Lengths (Å) | Metal-Nitrogen (anion) Bond Lengths (Å) | Reference |

|---|---|---|---|

| [Cu(N,N'-t-Bu2en)(NCS)2] | 1.930-2.011 | 1.930-2.011 | semanticscholar.orgmdpi.com |

This table presents data for related sterically hindered diamine ligands to illustrate typical bond lengths in such complexes.

The combination of this compound with the azide (B81097) (N3-) anion in the presence of copper(II) ions leads to the formation of fascinating polymeric structures. researchgate.net The azide ligand is a versatile bridging ligand, capable of linking metal centers in various ways (e.g., end-on or end-to-end), leading to the formation of one-dimensional chains or more complex networks.

A notable example is the one-dimensional copper-azido molecular tape, [Cu2(N-buen)(N3)4]n. lookchem.comsigmaaldrich.comresearchgate.netchemdad.comchemicalbook.com In this structure, the N-buen ligand coordinates to a copper center, while the azide ions bridge between adjacent copper ions, creating an extended polymeric chain. The specific architecture of these polymers is influenced by the steric profile of the N-buen ligand, which helps to direct the self-assembly process. These materials are of interest for their potential magnetic properties, which arise from the interactions between the copper(II) centers mediated by the bridging azide ligands.

Complexes of this compound with iron(II), manganese(II), and cadmium(II) have also been investigated. The synthesis of these complexes generally follows similar procedures to those for other transition metals, involving the reaction of the corresponding metal salt with the ligand. researchgate.net While detailed structural characterization for N-buen complexes with these specific metals is less common in the provided search results, related Schiff base complexes derived from diamines and their coordination with Mn(II) and Cd(II) suggest the formation of octahedral or pseudo-octahedral geometries. researchgate.net The study of iron(II) complexes with related polyimidazole ligands has been pursued to model the active sites of certain non-heme iron enzymes. marquette.edu

Spectroscopic and Spectrochemical Characterization of this compound Metal Complexes

Spectroscopic techniques are crucial for characterizing the coordination environment of metal complexes with this compound. Infrared spectroscopy, in particular, provides valuable insights into the coordination modes of the ligand and any associated anions.

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the N-buen ligand to a metal ion. researchgate.net Upon coordination, the vibrational frequencies of the amine (N-H) groups are altered. Typically, the N-H stretching vibrations, which appear in the 3200-3400 cm⁻¹ region in the free ligand, shift to lower frequencies in the metal complex. This shift is a direct consequence of the donation of electron density from the nitrogen atom to the metal, which weakens the N-H bond.

Furthermore, IR spectroscopy can be used to determine the coordination mode of anionic ligands, such as thiocyanate (B1210189) (NCS⁻). The C≡N stretching frequency of the thiocyanate ion is sensitive to its bonding mode. For terminally N-bonded isothiocyanate, this band typically appears below 2100 cm⁻¹. semanticscholar.orgmdpi.com In contrast, for bridging thiocyanate ligands, the band is often observed at higher frequencies. semanticscholar.orgmdpi.com This allows for the differentiation between terminal and bridging coordination modes in complexes containing this anion.

Table 2: Representative Infrared Spectral Data for Metal Complexes with this compound and Related Ligands

| Compound | ν(N-H) (cm⁻¹) | ν(C≡N) of NCS⁻ (cm⁻¹) | Reference |

|---|---|---|---|

| [Cu(N,N,2,2-Me4pn)(µ-NCS)(NCS)] | 3291, 3225 | 2099, 2068 | semanticscholar.orgmdpi.com |

| [Cu2(N,N'-isp2en)2(µ-NCS)2(NCS)2] | 3213, 3158 | 2128, 2073 | semanticscholar.orgmdpi.com |

This table includes data from related sterically hindered diamine complexes to illustrate the typical regions for these vibrational modes.

Electronic Absorption Spectroscopy for Ligand Field Transitions

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, is a fundamental tool for probing the electronic structure of metal complexes. For transition metal complexes of this compound, the spectra are typically characterized by intense absorptions in the UV region, which are often attributed to ligand-to-metal charge transfer (LMCT) or internal π→π* transitions within the ligand itself. researchgate.net

In a study of transition metal complexes with N-(n-Butyl)ethylenediamine, absorption bands were recorded in dimethyl sulfoxide (B87167) (DMSO). researchgate.net The resulting spectra for cobalt(II), copper(II), and nickel(II) complexes showed characteristic absorption maxima. researchgate.net These high-intensity bands are generally assigned to π→π* transitions. researchgate.net The weaker d-d transitions, which provide direct information about the ligand field splitting, are often obscured by these more intense bands. ubbcluj.rolibretexts.org The d-d transitions are formally Laporte-forbidden, resulting in low molar absorptivity values, typically under 100 L/mol·cm. ubbcluj.ro

Below is a summary of the observed high-intensity absorption bands for various this compound complexes.

| Metal Ion | Complex Type | Absorption Maxima (λmax, nm) | Solvent | Reference |

|---|---|---|---|---|

| Co(II) | [Co(Ben)3]Cl2 | 221–235 | DMSO | researchgate.net |

| Cu(II) | [Cu(Ben)3]SO4 | 278–305 | DMSO | researchgate.net |

| Ni(II) | Ni(Ben)32 | 198–226 | DMSO | researchgate.net |

Nuclear Magnetic Resonance (NMR) Studies of Solution Dynamics and Ligand Exchange

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution and for studying dynamic processes such as ligand exchange. researchgate.net For diamagnetic metal complexes, ¹H and ¹³C NMR provide detailed information about the ligand's conformation upon coordination. For instance, in related N,N'-di-tert-butylethylenediamine complexes, NMR studies have confirmed the gauche conformation of the ethylenediamine (B42938) backbone and revealed distinct splitting patterns due to restricted rotation caused by bulky substituents.

Dynamic NMR spectroscopy, which involves recording spectra at various temperatures (Variable-Temperature NMR), allows for the determination of kinetic parameters of processes like ligand exchange. nih.gov The rates of these exchanges can be inferred from changes in the NMR lineshapes, from slow-exchange regimes where distinct signals for bound and free ligands are visible, to fast-exchange regimes where a single, averaged signal is observed. researchgate.netsolubilityofthings.com

While NMR is a critical tool for characterizing the structure and purity of this compound complexes, detailed studies focusing specifically on their solution dynamics and ligand exchange kinetics are not extensively documented in the available literature. Such studies would provide valuable insight into the lability and reaction mechanisms of these complexes in solution.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric analysis (TGA) is a method used to evaluate the thermal stability of materials by monitoring changes in mass as a function of temperature. ijmra.us This technique provides information on decomposition patterns, the thermal stability range of a complex, and the composition of the final residue. ijmra.usmersin.edu.tr

The thermal behavior of metal chelates of N-(n-butyl)ethylenediamine has been investigated to determine their stability and decomposition kinetics. researchgate.net These studies involve heating the complex at a controlled rate under a specific atmosphere and recording the mass loss at different temperature stages. libretexts.org For example, the decomposition of a copper nanowire system utilizing this compound showed that the material was stable up to certain temperatures, with weight changes indicating processes like oxidation. epo.org In studies of related metal complexes, decomposition often occurs in distinct steps, corresponding to the loss of solvent molecules followed by the decomposition of the organic ligand at higher temperatures. nih.govnih.gov

Kinetic parameters such as activation energy can be calculated from TGA data using methods like the Coats-Redfern equation, which provides insight into the stability of the complex, suggesting a more ordered activated state during its formation. researchgate.net

| Complex/Material System | Key Findings from TGA | Analysis Method | Reference |

|---|---|---|---|

| Transition metal complexes of N-(n-Butyl)ethylenediamine | The thermal behavior was studied and kinetic parameters were determined. The results suggested a more ordered activated state in complex formation. | Coats-Redfern method | researchgate.net |

| Silver-coated copper nanowire (with this compound component) | TGA showed no significant weight increase, indicating the silver coating prevented oxidation of the copper, which otherwise begins to oxidize around 180°C. | TGA | epo.org |

| Co(II) and Ni(II) coordination polymers | Thermal decomposition occurred in multiple stages, including dehydration followed by decomposition of the organic linker, with final residues of metal oxides (Co3O4/CoO and NiO). | TG-DSC, TG-FTIR | nih.gov |

Influence of Ligand Steric Effects on Metal Coordination Geometries and Nuclearity

The steric hindrance imposed by substituents on a chelating ligand is a critical factor that directs the final structure and nuclearity (i.e., monomeric, dimeric, or polymeric) of a metal complex. In the case of N-substituted ethylenediamines, the size of the alkyl group on the nitrogen donor atoms significantly influences the coordination environment around the metal center.

Increasing the steric bulk of the N-substituents generally leads to:

Reduced Nuclearity: Highly hindered ligands, such as N,N'-di(tert-butyl)ethylenediamine, can prevent the formation of extended polymeric or oligomeric structures that are common with less hindered ligands like ethylenediamine itself. For example, with copper(II) isothiocyanate, increasing steric bulk systematically changes the structure from a 1D polymer to a dimer, and ultimately to a discrete monomeric complex. ubbcluj.ro

Distorted Coordination Geometries: The bulky groups can force the metal center to adopt a distorted coordination geometry. For instance, complexes with N,N'-di(tert-butyl)ethylenediamine have been shown to favor distorted tetrahedral geometries. ubbcluj.ro

The n-butyl group of this compound exerts a moderate steric effect. It is more sterically demanding than methyl or ethyl groups but less so than a tert-butyl or isopropyl group. This intermediate steric profile can be strategically used to control coordination. It can provide enough steric protection to stabilize lower coordination numbers and prevent the formation of complex polymeric structures, without being so bulky as to completely prevent chelation. This makes it a versatile ligand for synthesizing discrete mononuclear or binuclear complexes with specific geometries.

Chelation Behavior and Stability Constants of this compound Complexes

This compound functions as a bidentate chelating ligand, binding to a metal ion through its two nitrogen atoms to form a stable five-membered ring. The stability of the resulting metal complexes in solution is quantified by their stability constants (log K or log β). The chelation behavior is pH-dependent due to the basicity of the amine groups.

The protonation constants (log KH) for N-n-butylethylenediamine have been determined, along with the formation constants for its complexes with copper(II) and nickel(II). It is a general trend that N-alkyl substitution on the ethylenediamine backbone reduces the stability of the metal complexes compared to the unsubstituted parent ligand, a consequence of steric hindrance. utwente.nl For example, the stability constants for Ni(II) complexes are several orders of magnitude lower than those for the corresponding Cu(II) complexes. utwente.nl

At a pH above 6.5, the formation of the bis-complex [CuL₂]²⁺ is favored for copper(II), while for nickel(II) at a pH of 9, the dominant species is the bis-complex [NiL₂]²⁺. utwente.nl

Below are the reported stability constants for this compound complexes with Cu(II) and Ni(II).

| Species | Constant Type | Log Value | Reference |

|---|---|---|---|

| HL⁺ | log KHL | 10.30 | utwente.nl |

| H₂L²⁺ | log KH₂L | 7.53 | utwente.nl |

| [CuL]²⁺ | log KCuL | 9.94 | utwente.nl |

| [CuL₂]²⁺ | log KCuL₂ | 8.28 | utwente.nl |

| [NiL]²⁺ | log KNiL | 6.73 | utwente.nl |

| [NiL₂]²⁺ | log KNiL₂ | 5.56 | utwente.nl |

| [NiL₃]²⁺ | log KNiL₃ | 2.20 | utwente.nl |

L represents the this compound ligand. KHL and KH₂L are protonation constants. KML, KML₂, and KML₃ are stepwise formation constants.

Catalytic Applications of N Butylethylenediamine and Its Metal Complexes

Homogeneous Catalysis mediated by n-Butylethylenediamine Derivatives

As a chelating amine ligand, this compound is used in the synthesis of coordination compounds, such as the one-dimensional copper-azido molecular tape, [Cu2(N-Buen)(N3)4]n. sigmaaldrich.com Its derivatives are particularly prominent in mediating a variety of homogeneous catalytic reactions.

N-alkylethylenediamine derivatives serve as fundamental building blocks and ligands in coordination chemistry for the synthesis of complex organic molecules. evitachem.com A notable example is the homogeneous copper-based catalyst system comprising [Cu(MeCN)4]PF6, N,N′-di-tert-butylethylenediamine (DBED), and p-(N,N-dimethylamino)pyridine (DMAP). This system has proven highly effective for the aerobic oxidation of alcohols. acs.orgnih.govacs.org The mechanism involves an in situ modification of the DBED ligand, distinguishing it from systems that use oxidatively stable ligands. nih.govacs.org This catalytic system demonstrates high efficiency without the need for an external redox-active cocatalyst. acs.orgnih.govresearchgate.net

Copper(II) complexes of N,N'-di-tert-butylethylenediamine are instrumental in catalyzing the oxidative coupling of phenols, a reaction of significant industrial importance for producing polymers like polyphenylene ether (PPE). researchgate.netunam.mxgoogle.com Studies on the oxidative coupling of 2,6-di-methylphenol and 2,6-di-tert-butylphenol (B90309) highlight the catalytic activity of these complexes. researchgate.netunam.mx The reaction, often monitored by the formation of the corresponding quinone, shows that the catalytic activity is influenced by the presence of halide ions, with copper(II)-di-tert-butylethylenediamine-dibromo complexes being particularly effective. researchgate.netunam.mx The formation of a metal phenolate (B1203915) is considered key to directing the reaction pathway and ensuring selective bond formation. thieme-connect.de

Table 1: Catalytic Systems for Oxidative Coupling of Phenols

| Phenol (B47542) Substrate | Catalyst System | Key Findings |

|---|---|---|

| 2,6-di-methylphenol | Copper(II)-di-tert-butylethylenediamine-dibromo complex | Industrial catalyst for producing polyphenylene ether. researchgate.netunam.mx |

| 2,6-di-tert-butylphenol | Copper(II)-N,N'-di-tert-butylethylenediamine with chloride or bromide | Used as a model system to compare catalytic activity. Activity is similar to other copper-diamine systems. unam.mx |

| Various Phenols | [Cu(NCMe)4]PF6 / N,N′-di-tert-butylethylenediamine | Catalyzes aerobic oxidation to form products like oxepino[2,3-b]benzofurans. thieme-connect.de |

This table summarizes key research findings on the use of this compound derivatives in phenol oxidation reactions.

Derivatives of this compound play a crucial role in the manufacturing of polymers and resins. N,N'-di-tert-butylethylenediamine (DBED) is a well-known ligand component in catalyst systems for the production of polyphenylene oxide (PPO), a high-performance thermoplastic, through the oxidative coupling of 2,6-dimethylphenol. acs.orgnih.govgoogle.com Patents describe methods for the controlled polymerization of polyphenylene oxide polymers to achieve a predetermined molecular weight using copper-amine catalysts that include DBED. justia.com Beyond PPO, these diamines are used as curing agents for epoxy resins and are listed as components in polymer blends for epoxy compositions. epo.org More recent research has explored the use of DBED in synthesizing crosslinkers for advanced materials like vitrimers, which are self-healing and reprocessable polymers. researchgate.netresearchgate.net

In dehydrohalogenation reactions, which are used to synthesize alkenes from alkyl halides, the choice of base is critical. Bulky bases are often employed to favor the formation of the less substituted alkene (the Hofmann product) over the more substituted one (the Zaitsev product), minimizing competition from substitution reactions (SN2). libretexts.orgiitk.ac.in N,N'-Di-tert-butylethylenediamine, with its sterically hindering tert-butyl groups, is recognized for its function as a bulky base, particularly in such dehydrohalogenation reactions. smolecule.com The steric bulk of the base influences the regioselectivity of the elimination by preferentially abstracting the most accessible β-hydrogen. libretexts.orgchemistrysteps.com

Exploration of Redox-Active Ligand Systems for Copper Catalysis

A significant area of research involves catalyst systems where the ligand is not merely a spectator but an active participant in the redox chemistry. d-nb.infonih.gov In copper-catalyzed aerobic oxidations, ligands like N,N'-di-tert-butylethylenediamine (DBED) have been shown to be non-innocent. d-nb.infonih.gov

Mechanistic studies of the highly efficient copper/DBED/DMAP system for alcohol oxidation revealed that the catalyst undergoes an "oxidative self-processing" step. acs.orgnih.govacs.org Under aerobic conditions, the DBED ligand itself is oxidized to form a nitroxyl (B88944) radical. acs.orgd-nb.infonih.gov This newly formed radical species then functions as a redox-active cocatalyst, working in concert with the copper center to facilitate the oxidation of the alcohol substrate. acs.orgnih.govd-nb.info This behavior mimics the function of some metalloenzymes, such as galactose oxidase, where the metal ion cooperates with a modified amino acid residue radical to perform two-electron oxidation. nih.govnih.gov This discovery of a ligand precursor that transforms in situ into an active cocatalyst represents a sophisticated, biomimetic approach to catalyst design. nih.govacs.org

Steric and Electronic Tuning of Catalytic Performance through this compound Derivatization

The performance of a metal-based catalyst can be finely tuned by modifying the steric and electronic properties of its ligands. acs.org this compound provides a scaffold that can be derivatized to achieve this control. For instance, introducing branched or bulky substituents, such as in N,N'-di-tert-butylethylenediamine, can enhance catalytic activity in polymerization processes. Conversely, altering the length of the alkyl chains can affect the thermal stability of the resulting complex.

This principle of steric and electronic tuning is evident across different applications:

In Elimination Reactions : The use of a bulky diamine base like DBED favors the Hofmann product in dehydrohalogenation, a clear example of steric control influencing regioselectivity. libretexts.orgsmolecule.com

In Polymerization : The choice of amine ligand in copper-catalyzed oxidative coupling is crucial for controlling polymer molecular weight and reaction efficiency. google.comjustia.com

In Oxidation Catalysis : The steric size of nitroxyl radical cocatalysts (like TEMPO and ABNO) is known to control the selectivity of alcohol oxidations. acs.orgnih.gov This concept is directly applicable to the nitroxyl radical generated in situ from DBED, where the ligand's structure dictates the properties of the active cocatalyst. nih.govd-nb.info

By systematically modifying the N-alkyl substituents on the ethylenediamine (B42938) backbone, researchers can manipulate the coordination environment of the metal center, thereby optimizing catalytic activity, selectivity, and stability for a specific transformation. acs.orgtdx.cat

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | N-Buen |

| N,N'-Di-tert-butylethylenediamine | DBED |

| Copper | Cu |

| p-(N,N-dimethylamino)pyridine | DMAP |

| 2,6-di-methylphenol | |

| 2,6-di-tert-butyl-phenol | |

| Polyphenylene ether / Polyphenylene oxide | PPE / PPO |

| 2,2,6,6-tetramethyl-1-piperidine N-oxyl | TEMPO |

| 9-azabicyclo[3.3.1]nonane N-oxyl | ABNO |

| Galactose oxidase | GAO |

| Sulfuric acid | H2SO4 |

| Phosphoric acid | H3PO4 |

| Sodium ethoxide | |

| Formaldehyde |

Biomimetic Catalysis: Mimicking Tyrosinase Monooxygenase Activitynih.govresearchgate.netacs.org

In the field of bioinorganic chemistry, significant effort is dedicated to developing synthetic complexes that replicate the function of metalloenzymes. One such enzyme is tyrosinase, a coupled binuclear copper protein that plays a crucial role in nature by hydroxylating monophenols to catechols and subsequently oxidizing them to quinones. nih.govillinois.edu The development of functional models for tyrosinase is driven by the challenge of achieving selective aerobic oxidation of phenols, a transformation of considerable interest for environmentally friendly chemical synthesis. bohrium.com

Copper complexes incorporating N,N'-di-tert-butylethylenediamine (DBED), a derivative of this compound, have emerged as highly effective functional and spectroscopic models for the active site of tyrosinase. nih.govresearchgate.net These synthetic systems have provided profound insights into the mechanism of tyrosinase activity, particularly the activation of molecular oxygen and the subsequent hydroxylation of phenolic substrates. researchgate.netnih.gov

Detailed Research Findings

Research has demonstrated that reacting a copper(I) complex of DBED with dioxygen (O₂) at low temperatures generates a μ-η²:η²-peroxodicopper(II) species. nih.govresearchgate.netacs.org This peroxo complex is a functional mimic of the "oxy-tyrosinase" active site, capable of hydroxylating phenolic substrates. researchgate.net

Studies involving the reaction of the [Cu₂(O₂)(DBED)₂]²⁺ complex with phenolates, such as 2,4-di-tert-butylphenolate, have been particularly revealing. At cryogenic temperatures (-120 °C), a key intermediate can be observed and characterized. nih.gov This intermediate is identified as a phenolate-bonded bis-μ-oxo dicopper(III) species, indicating that the O-O bond of the peroxide is cleaved before C-O bond formation with the phenol. nih.govnih.gov This finding suggests a mechanism for the synthetic model that differs from the concerted or late-stage O-O bond scission often proposed for the native enzyme. nih.gov

The reaction pathway, elucidated through a combination of spectroscopic and computational methods, proceeds as follows:

Formation of the Peroxo Complex : A Cu(I)-DBED complex reacts with O₂ to form a μ-η²:η²-peroxodicopper(II) species. nih.govnih.gov

O-O Bond Cleavage : The peroxo complex undergoes O-O bond cleavage, and the phenolate substrate then coordinates to one of the copper ions, forming the bis-μ-oxo-dicopper(III)-phenolate intermediate. nih.gov

C-O Bond Formation : This step, which is rate-limiting, involves an electrophilic aromatic substitution mechanism where the aromatic ring of the phenolate is hydroxylated. nih.govnih.gov

Product Formation : Subsequent electron and proton transfers lead to the formation of the catechol and quinone products. nih.govnih.gov

Isotopic labeling experiments have confirmed that the oxygen atom inserted into the phenol substrate originates from the dioxygen molecule used in the initial step. nih.govillinois.edu The entire process showcases a remarkable biomimetic aerobic functionalization of phenols to ortho-quinones. bohrium.com

The development of 3,5-di-tert-butylphenol (B75145) as a model substrate has been instrumental in evaluating the efficacy of these biomimetic complexes. thieme-connect.denottingham.ac.uk The aerobic ortho-oxygenation of this substrate, catalyzed by a system of N,N′-di-tert-butylethylenediamine and [Cu(CH₃CN)₄]PF₆, validates its use for probing tyrosinase-like activity. thieme-connect.denottingham.ac.uk

The table below summarizes the catalytic oxidation of a model phenolic substrate by a copper-DBED complex, highlighting the products formed.

Table 1: Catalytic Oxidation of 2,4-di-tert-butylphenolate

| Substrate | Catalyst System | Products | Key Observation | Reference |

| 2,4-di-tert-butylphenolate | [Cu₂(O₂)(DBED)₂]²⁺ | 3,5-di-tert-butylcatechol, 3,5-di-tert-butyl-o-quinone | Formation of a bis-μ-oxo dicopper(III)-phenolate intermediate at -120 °C. | nih.govnih.gov |

Spectroscopic characterization has been pivotal in identifying the transient species involved in the catalytic cycle. The key intermediates exhibit distinct spectroscopic signatures.

Table 2: Spectroscopic Features of Key Intermediates in Tyrosinase Mimicry

| Intermediate Species | Spectroscopic Method | Key Features | Significance | Reference |

| μ-η²:η²-peroxodicopper(II) | UV-vis Spectroscopy | Characteristic charge-transfer bands | Confirms formation of the "oxy-tyrosinase" mimic. | researchgate.net |

| bis-μ-oxo dicopper(III)-phenolate | Resonance Raman Spectroscopy | Perturbation of Cu₂O₂ core modes upon phenolate isotopic substitution. | Verifies the bonding of the phenolate to the bis-μ-oxo core. | nih.govillinois.edu |

| Cu(II)-semiquinone complex | Resonance Raman Spectroscopy | Characteristic vibrations indicating a semiquinone species. | Identified as a later-stage intermediate following protonation. | nih.govacs.org |

These detailed research findings underscore the success of using this compound derivatives in creating robust functional models of tyrosinase. They not only replicate the enzyme's reactivity but also provide a platform to study the intricate mechanisms of copper-mediated aerobic oxidation. bohrium.com

Schiff Base Chemistry Derived from N Butylethylenediamine

Synthesis and Spectroscopic Characterization of n-Butylethylenediamine-Based Schiff Base Ligands

The synthesis of Schiff bases is a cornerstone of coordination chemistry, involving the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone. researchgate.netrasayanjournal.co.in In the context of this compound, its primary amine groups serve as reactive sites for this transformation. The general synthetic route involves refluxing this compound with an appropriate aldehyde or ketone, often in an alcoholic solvent like ethanol (B145695). nih.gov The resulting Schiff base ligands are characterized by the presence of an azomethine or imine group (-C=N-), which is crucial for their coordination properties. scirp.org

Spectroscopic techniques are indispensable for confirming the structure of these newly formed ligands. Infrared (IR) spectroscopy is particularly informative. The formation of the Schiff base is confirmed by the appearance of a strong absorption band in the 1617-1633 cm⁻¹ region, which is characteristic of the C=N stretching vibration of the azomethine group. researchgate.net Concurrently, the disappearance of the characteristic C=O stretching band of the starting aldehyde or ketone and changes in the N-H stretching bands of the diamine provide further evidence of successful condensation. nih.gov

Ultraviolet-visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the ligand. Schiff base ligands typically exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions associated with the aromatic rings and the azomethine group, respectively. nih.gov

Table 1: Characteristic Spectroscopic Data for a Representative this compound-Based Schiff Base Ligand

| Spectroscopic Technique | Characteristic Peak/Band | Interpretation |

| Infrared (IR) | ~1620 cm⁻¹ | C=N (azomethine) stretching vibration |

| ~3200-3400 cm⁻¹ | N-H stretching vibration | |

| Shift or disappearance of C=O band | Confirms reaction of carbonyl group | |

| UV-Visible | ~220-350 nm | π → π* and n → π* electronic transitions |

Coordination Chemistry of this compound-Schiff Base Ligands with Transition Metal Ions

Schiff bases derived from this compound are effective chelating agents, capable of forming stable complexes with a variety of transition metal ions. rasayanjournal.co.inscirp.org The nitrogen atoms of the azomethine group and the remaining amino group(s) act as donor sites, binding to the central metal ion. researchgate.net The synthesis of these metal complexes is typically achieved by reacting the Schiff base ligand with a metal salt (e.g., chlorides, nitrates, or sulfates) of ions such as cobalt(II), nickel(II), copper(II), and zinc(II) in a suitable solvent. researchgate.net

The coordination of the ligand to the metal ion is confirmed through comparative spectroscopic analysis. In IR spectroscopy, a shift in the C=N stretching frequency (typically to a lower wavenumber) upon complexation indicates the involvement of the azomethine nitrogen in bonding to the metal. researchgate.net Furthermore, the appearance of new, weaker bands in the far-IR region (around 400-600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds, providing direct evidence of coordination. researchgate.net

UV-Vis spectroscopy of the metal complexes reveals changes in the electronic spectra compared to the free ligand. New absorption bands often appear in the visible region, which are assigned to d-d electronic transitions of the central metal ion. The position and intensity of these bands provide insights into the coordination geometry of the complex, which can range from tetrahedral to square planar or octahedral, depending on the metal ion and the stoichiometry of the complex. nih.govresearchgate.net For instance, research on various N-alkylated ethylenediamine (B42938) copper(II) complexes shows that the steric hindrance from the alkyl groups can significantly influence the final geometry and nuclearity of the coordination compound. semanticscholar.org

Table 2: Summary of this compound-Schiff Base Metal Complexes and Their Properties

| Metal Ion | Example Complex Formula | Coordination Confirmation (IR) | Likely Geometry |

| Cobalt(II) | [Co(L)X₂] | Shift in ν(C=N) band, new ν(Co-N) band | Octahedral/Tetrahedral |

| Nickel(II) | [Ni(L)X₂] | Shift in ν(C=N) band, new ν(Ni-N) band | Octahedral |

| Copper(II) | [Cu(L)X₂] | Shift in ν(C=N) band, new ν(Cu-N) band | Distorted Octahedral/Square Planar |

| Zinc(II) | [Zn(L)X₂] | Shift in ν(C=N) band, new ν(Zn-N) band | Tetrahedral |

| L represents a bidentate or tetradentate Schiff base ligand derived from this compound; X represents an anion or solvent molecule. |

Investigation of Biological Activities of Schiff Base Metal Complexes

The coordination of Schiff base ligands to metal ions can significantly enhance their biological activity. scirp.org This phenomenon is often explained by chelation theory, which suggests that complexation can increase the lipophilic character of the molecule, facilitating its transport across biological membranes. nih.gov Metal complexes derived from this compound have been investigated for various biological applications. researchgate.net

A notable area of research is their potential as enzyme inhibitors. Specifically, transition metal complexes of this compound have been synthesized and evaluated for their α-glucosidase inhibitory activity, which is relevant to the management of type 2 diabetes. researchgate.netnih.gov In one study, Co(II), Ni(II), Cu(II), and Zn(II) complexes of this compound were synthesized and screened. researchgate.net The results indicated that all the synthesized complexes exhibited α-glucosidase inhibition. The copper complex, [Cu(Ben)₃]SO₄, demonstrated the highest inhibitory activity with the lowest IC₅₀ value (1.018 mg/ml), while the nickel complex, [Ni(Ben)₃]₂(NO₃)₂, showed the lowest activity with the highest IC₅₀ value (3.409 mg/ml). researchgate.net

Beyond this specific application, Schiff base metal complexes are widely known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. researchgate.netrasayanjournal.co.inresearchgate.net The activity is often dependent on the specific metal ion, with copper complexes frequently showing enhanced efficacy compared to other metals or the free ligand. nih.gov

Table 3: α-Glucosidase Inhibition by this compound Metal Complexes

| Complex | IC₅₀ Value (mg/ml) | Relative Activity |

| [Cu(Ben)₃]SO₄ | 1.018 | Highest |

| [Ni(Ben)₃]₂(NO₃)₂ | 3.409 | Lowest |

| [Co(en)₃]₂Cl | - | Mild Inhibition (47.39%) |

| [Co(en)₃]₂(NO₃)₂ | 0.784 | Potent |

| Data extracted from a study on N-(n-Butyl)ethylenediamine complexes. "Ben" and "en" are abbreviations used in the source literature. researchgate.net |

Theoretical and Computational Chemistry Studies on N Butylethylenediamine Systems

Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of n-butylethylenediamine. These methods are used to model the electronic structure, which in turn governs the molecule's reactivity. While specific studies focusing solely on the electronic structure and reactivity profiles of isolated this compound are not extensively detailed in the provided search results, the impact of its structure is discussed in the context of its coordination complexes.

The N-alkylation of ethylenediamine (B42938), creating derivatives like this compound, significantly influences the stability of the metal complexes they form. ethernet.edu.et The structure of the diamine ligand is as critical as the other species involved in the complex, as it coordinates directly with the metal center. ethernet.edu.et The reactivity and stability of these complexes are profoundly affected by the steric interactions introduced by the N-alkyl groups. ethernet.edu.et For instance, in nickel(II) catalyzed rearrangements of sugars, the effectiveness of the process depends on the stability of the intermediate ternary complex formed between nickel, the diamine ligand, and the sugar. ethernet.edu.et The variety in alkyl chain length and the degree of alkylation around the nitrogen atoms are key factors that are explored to develop suitable catalytic systems. ethernet.edu.et

Density Functional Theory (DFT) for Mechanistic Elucidation of Reactions involving this compound Ligands

Density Functional Theory (DFT) has emerged as a key tool for elucidating the mechanisms of reactions involving this compound ligands, particularly in the field of coordination chemistry. DFT calculations provide insights into the structural, electronic, and magnetic properties of these complexes, which are essential for understanding their behavior.

A notable application of DFT is in studying spin-crossover (SCO) phenomena in iron complexes. mrsthailand.or.th For an iron complex, [Fe(naph-But-en)2]BF4∙DCM], which incorporates an this compound derivative, DFT is used alongside experimental structural and magnetic studies to understand its SCO behavior. mrsthailand.or.th The nature of the N-substituent group on the ethylenediamine ligand has a significant impact on whether a complex exhibits SCO, or is trapped in a low-spin (LS) or high-spin (HS) state. mrsthailand.or.th

Furthermore, DFT calculations have been applied to investigate the formation of different isomers and conformers in transition metal complexes. For example, in a study of a trans-[ReO₂(Eten)₂]⁺ complex (where Eten is the related N-ethylethylenediamine), DFT was used to calculate the energy values associated with different isomers. academie-sciences.fr This type of analysis helps to explain why certain orientations, such as the trans configuration of functionalized amine groups, are preferred due to factors like steric crowding. academie-sciences.fr Such computational insights are critical for understanding the relationship between structure and reactivity in these ligand systems.

| Complex Studied | Computational Method | Key Findings |

| [Fe(naph-But-en)2]BF4∙DCM] | DFT | The this compound ligand influences the spin-crossover (SCO) properties of the iron complex. mrsthailand.or.th |

| trans-[ReO₂(Eten)₂]⁺ | DFT | Calculations revealed the energetic preferences for different isomers, explaining the observed trans orientation due to steric factors. academie-sciences.fr |

Molecular Dynamics Simulations of Solution Behavior and Aggregation Phenomena

While specific molecular dynamics simulations for this compound are not detailed in the search results, the broader principles of its solution behavior and involvement in aggregation have been studied using computational models. These studies often focus on supramolecular assemblies where this compound acts as a component of a larger, functional linker molecule.

In systems designed to mimic biological interactions, such as cell-cell recognition, this compound is incorporated into linker molecules that facilitate interactions between vesicles. pnas.org The aggregation behavior of these vesicles can be tuned by the choice of metal ion (e.g., Cu(II) vs. Ni(II)) complexed with the ethylenediamine moiety. pnas.org For instance, with Cu(II), the interaction is predominantly intravesicular, while with Ni(II), it becomes effectively intervesicular, leading to rapid aggregation even in dilute solutions. pnas.org

Computational models are used to predict the thermodynamics of these multivalent binding events at interfaces, such as self-assembled monolayers (SAMs). utwente.nlutwente.nl These models use concepts like "effective concentration" (Ceff) to quantify the enhancement of binding at a surface compared to in solution. pnas.orgutwente.nl The protonation and metal-complex formation constants for this compound are critical inputs for these models, allowing for the prediction of the speciation of different complexes at a surface as a function of pH. utwente.nlutwente.nl This theoretical approach helps to understand and predict how the aggregation phenomena can be controlled. For example, a model predicted that for a Cu(II) complex of an adamantyl-functionalized ethylenediamine derivative, intervesicular aggregation would be expected at concentrations above 0.1 mM, a finding consistent with experimental observations. pnas.org

Ab Initio Molecular Orbital Calculations for Lithiated Amide Species

Direct ab initio molecular orbital calculations specifically for lithiated amide species of this compound were not found in the provided search results. However, computational studies have been performed on related lithiated polyamine systems, which provide a framework for how such calculations might be approached.

Predictive Modeling of Spectroscopic Properties and Conformational Analysis

Predictive modeling is a valuable tool for understanding the three-dimensional structure and spectroscopic characteristics of this compound and its complexes. Computational methods can be used to explore the potential energy surface of the molecule, identify stable conformers, and predict their spectroscopic signatures.

Conformational analysis has been performed on related substituted ethylenediamine complexes using computational methods. academie-sciences.fr In a study of a trans-dioxorhenium complex with N-ethylethylenediamine ligands, two different conformers were identified in the solid state, termed 'syn' and 'anti', based on the orientation of the pendant ethyl group. academie-sciences.fr The torsion angles defining these conformations were determined experimentally and can be further investigated using computational modeling to understand the rotational barriers and relative stabilities of different conformers. academie-sciences.fr

DFT calculations are also employed to predict physicochemical properties. For related aminoethanol compounds, DFT can simulate molecular interactions like hydrogen bonding to predict reactivity. The results of these calculations can be validated against experimental data from techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. This synergy between predictive modeling and experimental work is essential for a complete conformational and spectroscopic analysis of molecules like this compound.

Emerging Research Frontiers and Biomedical Applications of N Butylethylenediamine

Investigation as a Pharmaceutical Intermediate in Synthetic Pathways

N-Butylethylenediamine serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical use. lookchem.comchemicalbook.com Its structure, featuring two amine groups with differing reactivity, allows for sequential chemical modifications, making it a versatile building block for creating a diverse range of compounds.

Researchers have utilized this compound in the synthesis of various derivatives. lookchem.com For instance, it can be used as a ligand in the creation of one-dimensional copper-azido molecular tapes. lookchem.comchemicalbook.com The ability to introduce a butyl group and an ethylenediamine (B42938) moiety into a molecule provides a strategic advantage in designing compounds with specific desired properties. lookchem.com The synthesis of asymmetrically substituted ethylenediamines is a key area of interest, and methods have been developed for their preparation. google.com The development of N,N'-di-tert-butylethylenediamine, a related compound, highlights its role as a building block for various drugs and active pharmaceutical ingredients. guidechem.com

The synthesis of this compound derivatives is an active area of research, with various methods being explored to improve efficiency and yield. lookchem.com These synthetic routes are crucial for making these intermediates readily available for further pharmaceutical development. liverpool.ac.uk

Exploration of α-Glucosidase Inhibition Activity by this compound Transition Metal Complexes

A significant area of research has focused on the α-glucosidase inhibitory activity of transition metal complexes incorporating this compound. researchgate.netresearchgate.net α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov

Studies have shown that transition metal complexes of this compound exhibit notable α-glucosidase inhibition. researchgate.net In one study, various metal complexes of this compound with cobalt (II), nickel (II), copper (II), and zinc (II) were synthesized and evaluated. researchgate.net The results indicated that all the synthesized complexes displayed α-glucosidase inhibitory activity. researchgate.net

The specific metal ion complexed with this compound plays a crucial role in the extent of inhibition. For instance, a copper(II) complex of N-(n-Butyl)ethylenediamine demonstrated significant α-glucosidase inhibition with a specific IC50 value. nih.gov The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.

Below is a table summarizing the α-glucosidase inhibition activity of various this compound transition metal complexes:

| Complex | IC50 Value (mg/mL) | Reference |

| [Cu(Ben)3]SO4 | 1.018 | researchgate.net |

| [Ni(Ben)3]2NO3 | 3.409 | researchgate.net |

This table is based on available research data and is for informational purposes only.

The mechanism behind this inhibition is thought to involve the interaction of the metal complex with the active site of the α-glucosidase enzyme. The structure of the this compound ligand, along with the coordinated metal ion, influences the binding affinity and inhibitory potential of the complex. researchgate.net This line of research opens up possibilities for developing novel therapeutic agents for diabetes. researchgate.netnih.gov

Potential Role as a Stabilizer in Formulations for Active Pharmaceutical Ingredients

The stability of active pharmaceutical ingredients (APIs) is a critical factor in drug formulation, ensuring the efficacy and shelf-life of a medication. chemimpex.com Emerging research suggests that diamines, including derivatives of ethylenediamine, may play a role in stabilizing pharmaceutical formulations. nih.gov

While direct studies on this compound as a stabilizer are emerging, related compounds like N,N'-Di-tert-butylethylenediamine have been noted for their role as stabilizers in drug formulations. chemimpex.com The mechanism of stabilization can involve several factors. Diamines can potentially inhibit protein aggregation, a common issue in liquid protein formulations. nih.gov They may also interact with the API or other excipients in the formulation to prevent chemical degradation. mdpi.com

The stabilizing effect of diamines is influenced by factors such as the length of the alkyl chain. nih.gov The presence of both a butyl group and an ethylenediamine moiety in this compound could offer unique stabilizing properties. Further research is needed to fully elucidate the potential of this compound as a stabilizer for various APIs and to understand the underlying mechanisms of its stabilizing action.

Development of Novel Analytical Methodologies for Detection and Quantification in Complex Matrices

As the applications of this compound expand, the need for sensitive and reliable analytical methods for its detection and quantification becomes increasingly important. ajmb.org This is particularly crucial in complex matrices such as biological fluids or pharmaceutical formulations, where accurate measurement is essential for research and quality control.

Various analytical techniques can be employed for the characterization and quantification of this compound and its derivatives. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile compounds and can be used to determine the purity of this compound. High-performance liquid chromatography (HPLC) is another widely used technique for the analysis of non-volatile compounds and can be utilized to monitor the stability of formulations containing this compound. illinois.edu

Recent studies have highlighted the use of GC-MS for identifying this compound in complex mixtures, such as plant extracts. ajmb.org The development of these analytical methods is critical for advancing research into the biomedical applications of this compound, enabling researchers to accurately track its presence and concentration in various experimental settings. The ongoing refinement of these methodologies will be instrumental in ensuring the quality and consistency of future pharmaceutical products incorporating this compound.

常见问题

Q. What are the established synthetic routes for n-Butylethylenediamine, and what methodological considerations ensure high yield and purity?

this compound (CAS 19522-69-1) is typically synthesized via alkylation of ethylenediamine with n-butyl halides or alcohols under controlled conditions. A palladium-catalyzed reaction at 120°C for 10 hours has been reported to achieve a 95% yield, requiring inert atmospheres and stoichiometric optimization to minimize side products like di- or tri-alkylated derivatives . Characterization via nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) is critical to confirm purity and structural integrity.

Q. How should researchers safely handle this compound in laboratory settings?

Safety protocols include:

- PPE : Use nitrile gloves (EN 374 standard), chemical-resistant lab coats, and full-face shields (NIOSH/EN166 compliant) to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as amine vapors can irritate mucous membranes .

- Storage : Store in airtight containers under nitrogen to prevent oxidation, away from acids or oxidizing agents .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

- NMR : ¹H and ¹³C NMR can resolve primary amine (-NH₂) and alkyl chain signals (δ ~1.3 ppm for -CH₂- groups) .

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-N bend) confirm amine functionality .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, while GC-MS with electron ionization identifies volatile impurities .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction conditions for this compound derivatization?

DOE frameworks (e.g., response surface methodology) can model factors like temperature, catalyst loading, and solvent polarity. For example, a central composite design may reveal non-linear relationships between reaction time (10–14 hours) and yield, with optimal conditions identified via ANOVA . This approach minimizes trial-and-error experimentation and highlights interactions between variables.

Q. How can conflicting data on the physical properties of this compound be resolved?

Discrepancies in properties like density (reported as 0.861 g/mL ) or boiling point may arise from impurities or measurement techniques. Researchers should:

- Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook ).

- Validate measurements using calibrated instruments (e.g., digital densitometers for density, differential scanning calorimetry for thermal stability) .

- Report experimental conditions (e.g., ambient pressure, solvent traces) to ensure reproducibility .

Q. What computational methods predict the reactivity of this compound in coordination chemistry?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model ligand-metal interactions. For example, this compound’s chelation with transition metals (e.g., Ni²⁺) involves electron donation from amine lone pairs to d-orbitals, with bond dissociation energies calculated to assess stability . Molecular dynamics simulations further predict solvation effects in aqueous or organic media .

Q. How do environmental factors influence the degradation pathways of this compound?

Advanced oxidation processes (AOPs) like UV/H₂O₂ can degrade this compound via hydroxyl radical (•OH) attack on amine groups. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies intermediates (e.g., ethylenediamine derivatives), while kinetic studies quantify half-lives under varying pH and temperature .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。